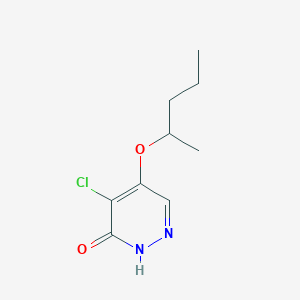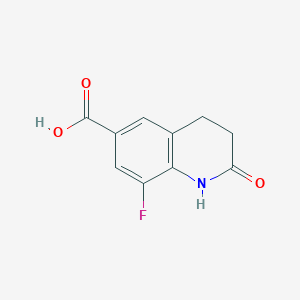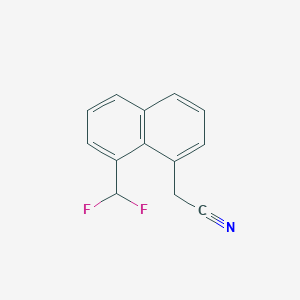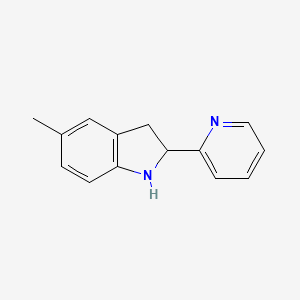
4-chloro-5-(pentan-2-yloxy)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-5-(pentan-2-yloxy)pyridazin-3(2H)-one is a synthetic organic compound belonging to the pyridazinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-(pentan-2-yloxy)pyridazin-3(2H)-one typically involves the reaction of a pyridazinone derivative with a chlorinating agent and an alkylating agent. The general steps are as follows:
Chlorination: A pyridazinone derivative is treated with a chlorinating agent such as thionyl chloride or phosphorus oxychloride to introduce the chlorine atom at the 4-position.
Alkylation: The chlorinated intermediate is then reacted with 2-pentanol in the presence of a base (e.g., potassium carbonate) to form the 5-(pentan-2-yloxy) group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactions using similar chlorination and alkylation steps, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming hydroxylated derivatives.
Reduction: Reduction reactions may target the chlorine atom, converting it to a hydrogen atom.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
Oxidation: Hydroxylated pyridazinone derivatives.
Reduction: Dechlorinated pyridazinone.
Substitution: Amino or thiol-substituted pyridazinone derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Industry: May be used in the development of agrochemicals or other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-5-(pentan-2-yloxy)pyridazin-3(2H)-one would depend on its specific biological target. Generally, pyridazinones can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-5-(methoxy)pyridazin-3(2H)-one
- 4-chloro-5-(ethoxy)pyridazin-3(2H)-one
- 4-chloro-5-(butoxy)pyridazin-3(2H)-one
Uniqueness
4-chloro-5-(pentan-2-yloxy)pyridazin-3(2H)-one is unique due to the presence of the pentan-2-yloxy group, which may impart distinct physicochemical properties and biological activities compared to its shorter or longer alkoxy analogs.
Properties
CAS No. |
1346697-51-5 |
|---|---|
Molecular Formula |
C9H13ClN2O2 |
Molecular Weight |
216.66 g/mol |
IUPAC Name |
5-chloro-4-pentan-2-yloxy-1H-pyridazin-6-one |
InChI |
InChI=1S/C9H13ClN2O2/c1-3-4-6(2)14-7-5-11-12-9(13)8(7)10/h5-6H,3-4H2,1-2H3,(H,12,13) |
InChI Key |
RSVGFERQJCZHDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)OC1=C(C(=O)NN=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11891762.png)



![3-Hydroxybenzo[b][1,8]naphthyridin-5(10H)-one](/img/structure/B11891804.png)









